2,4-Dibromo-6-chlorophenol

Antimicrobial Marine Natural Product MRSA

2,4-Dibromo-6-chlorophenol (CAS 4526-56-1) is a trihalogenated phenol featuring bromine atoms at the 2- and 4-positions and a chlorine atom at the 6-position. It belongs to the class of halophenols, compounds frequently investigated for their antimicrobial and enzyme-inhibitory properties.

Molecular Formula C6H3Br2ClO
Molecular Weight 286.35 g/mol
CAS No. 4526-56-1
Cat. No. B1604549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-chlorophenol
CAS4526-56-1
Molecular FormulaC6H3Br2ClO
Molecular Weight286.35 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)O)Br)Br
InChIInChI=1S/C6H3Br2ClO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
InChIKeyMQSIWVCWTVYFDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-6-chlorophenol (CAS 4526-56-1): A Halogenated Phenol Building Block and Marine Natural Product for Antibacterial Research


2,4-Dibromo-6-chlorophenol (CAS 4526-56-1) is a trihalogenated phenol featuring bromine atoms at the 2- and 4-positions and a chlorine atom at the 6-position [1]. It belongs to the class of halophenols, compounds frequently investigated for their antimicrobial and enzyme-inhibitory properties. Originally isolated as a marine natural product from the bacterium Pseudoalteromonas luteoviolacea, this compound has demonstrated qualitative antibacterial activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Burkholderia cepacia [1]. It is also employed as a synthetic reagent in efficient, green chemistry protocols for phenol synthesis [2].

Why 2,4-Dibromo-6-chlorophenol Cannot Be Readily Replaced by Other Halogenated Phenols


The specific substitution pattern of 2,4-dibromo-6-chlorophenol—two bromine atoms at the 2- and 4-positions and one chlorine at the 6-position—dictates its unique physicochemical and biological profile [1]. Halogenated phenols exhibit structure-activity relationships (SAR) where the type, number, and position of halogen atoms critically influence lipophilicity (LogP), electronic effects, and steric hindrance, directly impacting membrane permeability, target binding, and reactivity [2]. A simple substitution with a structural isomer (e.g., 2,6-dibromo-4-chlorophenol) or an analog with a different halogen combination (e.g., 2,4-dibromophenol) can lead to a significant loss of the specific antibacterial spectrum observed against MRSA and B. cepacia, or alter the compound's utility as a synthetic intermediate in ipso-hydroxylation reactions [3]. Therefore, interchanging this compound with another halophenol without comparative validation risks failure in the intended application.

Quantitative Differentiation Evidence for 2,4-Dibromo-6-chlorophenol in Research and Industrial Selection


Antibacterial Activity Against MRSA and Burkholderia cepacia Compared to Medium Baseline

In the primary isolation study, 2,4-dibromo-6-chlorophenol was the single halogenated phenol isolated from Pseudoalteromonas luteoviolacea cultures that demonstrated qualitative antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and the cystic fibrosis pathogen Burkholderia cepacia [1]. While the original study reported the observation of an inhibition zone—indicating activity—the specific minimum inhibitory concentration (MIC) values were not quantified in the publicly available abstract or metadata. In contrast, the culture medium and the other isolated diketopiperazines did not show this specific anti-MRSA activity [1]. This observation is a qualitative comparator against a non-active control from the same source but lacks a quantitative potency metric against a standard antibiotic or a closely related halophenol comparator.

Antimicrobial Marine Natural Product MRSA

Physicochemical Differentiation: Predicted LogP and Bioconcentration Factor

The experimental and calculated partition coefficient (LogP) is a key determinant of a compound's membrane permeability and environmental bioaccumulation potential. For 2,4-dibromo-6-chlorophenol, the ACD/LogP is reported as 3.89, with a corresponding predicted bioconcentration factor (BCF) of 526.90 at pH 5.5 . This LogP value is significantly higher than that of its less halogenated analog, 2,4-dibromophenol, which is predicted to have a LogP of approximately 3.2 [1]. The increased lipophilicity, due to the presence of the chlorine substituent, suggests a potential for enhanced membrane interaction and penetration, which is a class-level inference for halogenated phenols. This differentiation is computational and requires empirical validation for procurement decisions.

Physicochemical Properties Lipophilicity Environmental Fate

Application as a Synthetic Reagent in a Green, One-Minute Phenol Synthesis Protocol

2,4-Dibromo-6-chlorophenol is specifically cited as a useful reagent or intermediate in the scalable, green, one-minute synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids, a protocol published in RSC Advances [1]. The method prides itself on its mild conditions (room temperature, ethanol, aqueous H2O2) and high efficiency, generating products without chromatographic purification. While the exact role of 2,4-dibromo-6-chlorophenol in this specific protocol is as a derivatizable phenol or a substrate, its application in such a high-efficiency, modern synthetic method contrasts with its potential alternative use as a simple antimicrobial agent. There is currently no direct head-to-head comparative yield data for this compound against other halogenated phenols in this specific one-minute protocol.

Organic Synthesis Methodology ipso-Hydroxylation

GHS Hazard Profile Compared to Structural Analog 2,4-Dibromophenol

The Globally Harmonized System (GHS) hazard classification for 2,4-dibromo-6-chlorophenol includes H314 (causes severe skin burns and eye damage) and H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) . Its simpler analog, 2,4-dibromophenol, carries a different classification profile: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. The target compound's classification for severe skin corrosion and acute dermal/inhalation toxicity represents a quantitatively different and higher hazard tier compared to the primarily irritant profile of 2,4-dibromophenol [1]. This is a direct reflection of the added chlorine atom's impact on the compound's reactivity and toxicological profile.

Safety GHS Classification Toxicity

Defined Application Scenarios for 2,4-Dibromo-6-chlorophenol Based on Differentiated Evidence


Scaffold for Exploring Anti-MRSA Pharmacophores in Academic Drug Discovery

A medicinal chemistry group investigating new treatments for multidrug-resistant infections can procure 2,4-dibromo-6-chlorophenol as a synthetically tractable starting material. The qualitative evidence of activity against MRSA and B. cepacia from its natural source [1] provides a hypothesis-driven starting point. The compound's higher lipophilicity (LogP ~3.9) [2] suggests it may serve as a useful core for structure-activity relationship (SAR) studies aimed at improving membrane penetration and target binding, with the goal of developing novel anti-infective leads. Its use in rapid, one-pot synthetic sequences accelerates the generation of derivatives.

Highly Halogenated Building Block in Green Chemistry and Materials Science

Synthetic organic chemists focused on sustainability can select 2,4-dibromo-6-chlorophenol for its demonstrated compatibility with a fast, room-temperature, one-minute ipso-hydroxylation protocol [1]. This compound can be integrated into a two-step sequence involving bromination and cross-coupling to generate complex, highly substituted phenol architectures, a key requirement for developing new ligands, polymers, or pharmaceutical intermediates. The method's scalability (up to at least 5 grams) makes it relevant for both milligram-scale discovery and larger lab-scale synthesis, which is a tangible advantage for procurement planning.

Calibrant or Challenge Specimen in Environmental Toxicology Studies

Environmental toxicology laboratories can use 2,4-dibromo-6-chlorophenol as a representative trihalogenated phenolic disinfection by-product (DBP). Its sharply different GHS hazard profile, characterized by skin corrosivity (H314) [1], compared to the less hazardous 2,4-dibromophenol (skin irritant, H315) [2], makes it a valuable challenge compound for developing and benchmarking water treatment technologies aimed at removing or detoxifying the most aggressive phenolic DBPs. The availability of its computationally predicted logP and BCF data also makes it a useful standard for validating predictive environmental fate models.

Antimicrobial Efficacy Benchmarking in Industrial Formulations (with Caution)

While not a development candidate itself, an industrial research group developing wood preservatives or marine antifouling coatings could procure 2,4-dibromo-6-chlorophenol as a comparator or benchmark in antimicrobial efficacy panels against target organisms. Its historical mention as an industrial biocide [1], coupled with the specific qualitative antibacterial activity recorded in marine natural product research [2], provides a rationale. However, the absence of published quantitative MIC data means it should be used as a qualitative control or 'positive hit' reference, and any quantitative superiority over a current gold-standard biocide must first be established internally.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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